molecular formula C16H20N4O2S3 B2819935 N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 476466-59-8

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2819935
CAS No.: 476466-59-8
M. Wt: 396.54
InChI Key: KUPFWWQIWVRAFM-UHFFFAOYSA-N
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Description

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a novel synthetic compound designed for advanced pharmacological screening, particularly in the field of oncology. Its structure incorporates two pharmacologically significant moieties: a 1,3,4-thiadiazole ring and a thiophene ring, linked through a complex acetamide bridge featuring an azepane (seven-membered cyclic amine) unit. This molecular architecture is characteristic of modern hybrid agents explored in anticancer drug discovery . The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds featuring this core have demonstrated potent antitumor properties by targeting critical cellular processes such as uncontrolled DNA replication and cell division . Research indicates that 1,3,4-thiadiazole derivatives can act through various mechanisms, including the inhibition of key enzymes like dihydrofolate reductase (DHFR) , carbonic anhydrase , and lipoxygenase (LOX) . Simultaneously, the thiophene moiety is a common feature in numerous therapeutic agents with reported cytotoxicity against a range of cancer cell lines, including leukemia, ovarian, glioma, renal, and lung cancers . The inclusion of an azepane ring may influence the compound's pharmacokinetic profile and its interaction with biological targets. This compound is intended for research purposes to investigate its potential efficacy against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549), following established protocols like the NCI-60 screening panel . Researchers can utilize this material to study its mechanism of action, perform structure-activity relationship (SAR) studies, and evaluate its promise as a lead compound. This product is For Research Use Only. It is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S3/c21-13(10-12-6-5-9-23-12)17-15-18-19-16(25-15)24-11-14(22)20-7-3-1-2-4-8-20/h5-6,9H,1-4,7-8,10-11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPFWWQIWVRAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Azepane Moiety: The azepane group can be introduced via nucleophilic substitution or reductive amination, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azepane moiety can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group in the azepane moiety may yield the corresponding alcohol or amine.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazole and thiophene rings.

Mechanism of Action

The mechanism of action of N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The thiadiazole and thiophene rings may play a role in binding to these targets, while the azepane moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural analogs are compared below based on substituents, melting points, and synthetic yields:

Compound (Reference) Thiadiazole Substituents (Position 5) Acetamide/Other Groups (Position 2) Melting Point (°C) Yield (%) Notable Features
Target Compound 2-(Azepan-1-yl)-2-oxoethylthio 2-(Thiophen-2-yl)acetamide Not reported Not reported Azepane ring for lipophilicity
5c 4-Methylbenzylthio 2-(5-Phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl) 169–171 67 Benzyl group enhances aromaticity
5j 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy) 138–140 82 Chlorine increases electronegativity
4g 3-Phenylureido N-(6-Methylbenzothiazol-2-yl) 263–265 Not reported Ureido group for hydrogen bonding
6.4 2-[(3-Chlorophenyl)amino]-2-oxoethylthio Triazinoquinazoline-thio 243–245 94.8 Triazinoquinazoline for bioactivity

Key Observations :

  • Azepane vs.
  • Thiophene vs. Phenoxy/Thioxo Groups: The thiophene in the target compound may offer stronger π-π interactions than phenoxy (5j) or thioxo (5c) groups, which could influence target binding .
  • Comparison with Ureido Derivatives : Compounds like 4g utilize ureido substituents for hydrogen bonding, whereas the target compound’s acetamide-thiophene group may prioritize hydrophobic interactions.
Antimicrobial Activity:
  • Compounds 5c and 5d () showed moderate antimicrobial activity, likely due to thiadiazole-thioether motifs disrupting microbial membranes .
  • The target compound’s azepane-thioether group may enhance penetration into bacterial cells, but the absence of electron-withdrawing groups (e.g., Cl in 5d) could reduce potency .
Anticancer Activity:
  • Compound 8 () induced apoptosis via Akt inhibition (86.52% inhibition), attributed to π-π interactions and H-bonding with nitro/chlorophenyl groups . The target compound’s thiophene and azepane may offer alternative binding modes but lack nitro/chloro substituents for strong Akt affinity.
  • Compound 6.4 () inhibited bacterial bioluminescence (acute and chronic effects), suggesting thiadiazole-triazinoquinazoline hybrids as dual-function agents .

Spectral and Analytical Data

  • NMR/HRMS Trends : Analogs like 4g and 6.4 show characteristic thiadiazole proton shifts at δ 7.5–8.5 ppm and carbonyl signals at δ 165–170 ppm. The target compound’s azepane protons would likely appear at δ 1.5–3.0 ppm (alkyl region) .
  • Molecular Weight : The azepane group increases the target compound’s molecular weight (~450–500 g/mol) compared to simpler analogs like 5c (MW ~400–450 g/mol) .

Biological Activity

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that integrates a thiadiazole ring, an azepan moiety, and a thiophene group. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing new therapeutic agents.

Structural Characteristics

The molecular formula of this compound is C22H27N5O4S2C_{22}H_{27}N_{5}O_{4}S_{2}, with a molecular weight of 489.6 g/mol. The presence of various functional groups such as thiadiazole and acetamide contributes to its diverse biological activities.

Property Value
Molecular FormulaC22H27N5O4S2C_{22}H_{27}N_{5}O_{4}S_{2}
Molecular Weight489.6 g/mol
StructureContains thiadiazole, azepan, and thiophene moieties

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines using protocols established by the National Cancer Institute Developmental Therapeutics Program. Results suggest that the compound effectively inhibits cancer cell proliferation, similar to established chemotherapeutic agents like Cisplatin .

Antimicrobial Activity

The compound's structural components align with known antimicrobial properties associated with thiadiazole derivatives. Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising antibacterial and antifungal activities against various pathogens. For instance, compounds featuring similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .

Molecular docking studies have been employed to predict the binding interactions and affinities of this compound with biological targets such as enzymes and receptors. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of this compound against human cancer cell lines, it was found to inhibit cell growth significantly. The IC50 values were comparable to those of known anticancer drugs, indicating its potential as an effective therapeutic agent.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar thiadiazole derivatives demonstrated that compounds with the thiadiazole moiety exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin . This suggests that this compound may possess enhanced antimicrobial properties.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepKey ParametersYield RangeEvidence Source
Thiadiazole formationH₂SO₄, 100°C, 4–6 hrs60–75%
Thioether linkageDMF, NaH, RT, 12 hrs70–85%
Amide couplingEDC/HOBt, DCM, 0°C to RT50–65%

Which analytical techniques are critical for confirming the structural integrity of this compound?

Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; azepane methylenes at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ≈ 452.12 g/mol) .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation (if crystalline) .

Advanced Questions

How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound's bioactivity?

Q. Methodological Framework :

Core Modifications :

  • Vary the azepane ring (e.g., replace with piperidine or morpholine) to assess steric/electronic effects on target binding .
  • Substitute thiophene with furan or phenyl to probe aromatic interactions .

Functional Group Adjustments :

  • Replace the thioether with sulfoxide/sulfone to evaluate oxidation state impact on potency .

Assay Selection :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) .
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or EGFR) .

What strategies are recommended to resolve contradictions in pharmacological data across different experimental models?

  • Orthogonal Validation :
    • Replicate key findings using independent assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
  • Species-Specific Factors :
    • Compare metabolic stability in human vs. rodent liver microsomes to explain discrepancies in in vivo efficacy .
  • Dose-Response Refinement :
    • Conduct pharmacokinetic (PK) studies to adjust dosing regimens (e.g., AUC vs. Cₘₐₓ correlations) .
  • Batch Analysis :
    • Re-test compound purity (HPLC ≥95%) to rule out degradation artifacts .

What methodological approaches are employed to evaluate the compound's pharmacokinetic properties in preclinical models?

  • In Vitro ADME :
    • Microsomal stability : Incubate with CYP450 isoforms (e.g., 3A4, 2D6) to assess metabolic liability .
    • Permeability : Caco-2 monolayer assay to predict intestinal absorption .
  • In Vivo PK :
    • Rodent studies : Administer IV/PO doses (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS .
    • Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .
  • Protein Binding :
    • Use equilibrium dialysis to determine free fraction in plasma .

Q. Table 2: Key PK Parameters

ParameterMethodTarget RangeEvidence Source
Oral bioavailabilityAUC₀–₂₄ (PO vs. IV)≥20%
Half-life (t₁/₂)Non-compartmental analysis4–8 hrs
Plasma protein bindingEquilibrium dialysis<90%

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